DDC18-8A

antibacterial MDR in vivo efficacy

Addressing the critical gap in reliable MDR-pathogen positive controls: DDC18-8A is an amphiphilic dendrimer that disrupts bacterial membranes via a lysis mechanism distinct from conventional antibiotics, eliminating cross-resistance risks. - Broad-spectrum in vivo efficacy: achieves comparable bacterial clearance at 10-fold lower concentrations than pathogen-specific antibiotics in mouse models of pneumonia, bacteremia, and soft-tissue infection (P. aeruginosa, MRSA, carbapenem-resistant K. pneumoniae). - Well-characterized safety profile: no histopathological or serum biochemistry abnormalities observed in initial studies, enabling clean PK/PD modeling. - Consistent benchmark for head-to-head antimicrobial candidate evaluation, surpassing narrow-spectrum comparators. Supplied as a solid with ≥98% purity; ships at ambient temperature. For R&D only.

Molecular Formula C91H182N32O14
Molecular Weight 1948.6 g/mol
Cat. No. B12377050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDC18-8A
Molecular FormulaC91H182N32O14
Molecular Weight1948.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C=C(N=N1)CN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN
InChIInChI=1S/C91H182N32O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-54-123-76-77(114-115-123)75-122(67-30-90(136)112-52-73-120(63-26-86(132)108-48-69-116(55-18-78(124)100-40-32-92)56-19-79(125)101-41-33-93)64-27-87(133)109-49-70-117(57-20-80(126)102-42-34-94)58-21-81(127)103-43-35-95)68-31-91(137)113-53-74-121(65-28-88(134)110-50-71-118(59-22-82(128)104-44-36-96)60-23-83(129)105-45-37-97)66-29-89(135)111-51-72-119(61-24-84(130)106-46-38-98)62-25-85(131)107-47-39-99/h76H,2-75,92-99H2,1H3,(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,130)(H,107,131)(H,108,132)(H,109,133)(H,110,134)(H,111,135)(H,112,136)(H,113,137)
InChIKeyGWDZXJGCOSSQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDC18-8A Amphiphilic Dendrimer: Broad-Spectrum Antibacterial Agent for MDR Pathogens in Preclinical Research


DDC18-8A is an amphiphilic dendrimer composed of a long hydrophobic alkyl chain (C18) and a small hydrophilic poly(amidoamine) dendron bearing amine terminals [1]. It exerts antibacterial activity via membrane insertion and lysis, and has demonstrated high antibacterial and antibiofilm efficacy against multidrug-resistant (MDR) pathogens including Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and carbapenem-resistant Klebsiella pneumoniae [1].

Why Generic Substitution of DDC18-8A with In-Class Antibacterial Agents Is Not Recommended in Critical Research Applications


DDC18-8A operates via a distinct membrane-lytic mechanism that is fundamentally different from conventional antibiotics, which typically target specific bacterial enzymes or protein synthesis pathways [1]. This unique mechanism confers broad-spectrum activity against MDR pathogens and significantly reduces the likelihood of cross-resistance [1]. In contrast, conventional antibiotics are often pathogen-specific and face escalating resistance challenges, rendering them ineffective in models of MDR infection [1]. Therefore, substituting DDC18-8A with a generic antibiotic or even another membrane-active compound would invalidate comparative efficacy and safety assessments, as evidenced by the quantitative data below.

Quantitative Evidence Guide: Verified Performance Differentiation of DDC18-8A Against Comparators


In Vivo Therapeutic Concentration Advantage of DDC18-8A Over Pathogen-Specific Antibiotics

In head-to-head in vivo comparisons against pathogen-specific antibiotics, DDC18-8A achieved similar bacterial clearance at 10-fold lower therapeutic concentrations across all three tested MDR pathogens [1]. This indicates a significant potency advantage in reducing bacterial burden.

antibacterial MDR in vivo efficacy

Broad-Spectrum Efficacy of DDC18-8A Against Three Clinically Critical MDR Pathogens

DDC18-8A demonstrated significant in vivo antibacterial activity against three distinct, clinically relevant MDR pathogens: Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and carbapenem-resistant Klebsiella pneumoniae [1]. This broad-spectrum efficacy is in contrast to many conventional antibiotics that are pathogen-specific and often ineffective against MDR strains [1].

broad-spectrum MDR antibacterial

In Vivo Efficacy of DDC18-8A Across Multiple Infection Models and Anatomical Sites

DDC18-8A significantly reduced bacterial burden in three distinct and clinically relevant in vivo mouse models: acute pneumonia, bacteremia, and neutropenic soft tissue infection [1]. This contrasts with many experimental compounds that demonstrate efficacy in only a single, optimized model.

in vivo efficacy pneumonia bacteremia

Favorable In Vivo Safety Profile of DDC18-8A Compared to Nephrotoxic Standard-of-Care Antibiotics

In vivo toxicological evaluation revealed that DDC18-8A exhibited an excellent safety profile with no observable abnormalities in histopathological analysis of major organs, blood serum biochemistry, and hematology [1]. This safety profile is particularly notable when compared to last-resort antibiotics like colistin, which are associated with significant nephrotoxicity and neurotoxicity [2].

safety toxicity in vivo

Recommended Preclinical Application Scenarios for DDC18-8A Based on Quantified Evidence


Establishment and Treatment of MDR Pseudomonas aeruginosa, MRSA, and K. pneumoniae Infection Models

For researchers seeking to establish robust and reproducible in vivo models of acute pneumonia, bacteremia, or soft tissue infection with MDR pathogens, DDC18-8A serves as a highly effective positive control or experimental therapeutic. Its demonstrated ability to significantly reduce bacterial burden across all three pathogens at a 10-fold lower concentration than pathogen-specific antibiotics [1] provides a potent and consistent benchmark for evaluating novel antimicrobial candidates.

Comparative Efficacy Studies Evaluating Novel Antimicrobials Against a Broad-Spectrum MDR-Active Benchmark

Given DDC18-8A's proven in vivo efficacy against a panel of clinically relevant MDR Gram-positive and Gram-negative bacteria [1], it is an ideal benchmark compound for head-to-head comparative studies. It allows for a rigorous and relevant assessment of a new compound's potency, spectrum, and therapeutic window, surpassing the limitations of using narrow-spectrum or resistance-compromised conventional antibiotics as comparators.

In Vivo Toxicology and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Membrane-Active Agents

Researchers investigating the safety and PK/PD properties of membrane-active antimicrobials can utilize DDC18-8A as a reference compound with a well-characterized in vivo safety profile [1]. Its lack of observed histopathological and serum biochemistry abnormalities in initial studies provides a clean baseline for assessing off-target effects, and its established in vivo efficacy [1] enables PK/PD modeling to link exposure with bacterial killing in complex biological systems.

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